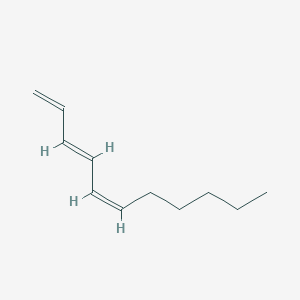

(3E,5Z)-undeca-1,3,5-triene

Description

Structure

3D Structure

Properties

CAS No. |

19883-27-3 |

|---|---|

Molecular Formula |

C11H18 |

Molecular Weight |

150.26 g/mol |

IUPAC Name |

(3Z,5E)-undeca-1,3,5-triene |

InChI |

InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5-,11-9+ |

InChI Key |

JQQDKNVOSLONRS-BABZSUFTSA-N |

SMILES |

CCCCCC=CC=CC=C |

Isomeric SMILES |

CCCCC/C=C/C=C\C=C |

Canonical SMILES |

CCCCCC=CC=CC=C |

Other CAS No. |

51447-08-6 19883-27-3 16356-11-9 |

physical_description |

Liquid |

Pictograms |

Health Hazard |

Origin of Product |

United States |

A Technical Guide to (3E,5Z)-undeca-1,3,5-triene in Marine Algae: Occurrence, Extraction, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3E,5Z)-undeca-1,3,5-triene, also known by the synonym cystophorene, is a volatile C11-hydrocarbon that plays a crucial role in the life cycle of many species of brown algae (Phaeophyceae)[1]. This unsaturated alkatriene functions as a potent chemical signal, or pheromone, orchestrating the reproductive processes of these marine organisms[1]. Released by female gametes, it attracts motile male gametes, thereby facilitating fertilization. Beyond its role as a semiochemical, (3E,5Z)-undeca-1,3,5-triene is a high-value compound with significant applications in the flavor and fragrance industry, recognized as a key aroma component in various natural products[1].

This technical guide provides a comprehensive overview of the natural occurrence of (3E,5Z)-undeca-1,3,5-triene in marine algae, details established experimental protocols for its extraction and identification, and explores its biological signaling pathway.

Natural Occurrence and Quantitative Analysis

(3E,5Z)-undeca-1,3,5-triene is primarily associated with brown algae, particularly within the order Dictyotales. The genus Dictyopteris is well-documented for producing a variety of C11-hydrocarbons, which contribute to their characteristic "ocean smell"[2][3]. While many studies identify a range of related C11-hydrocarbons like dictyopterenes, specific identification of the (3E,5Z) isomer has been noted[3][4]. The compound has also been reported in Cystophora siliquosa[5].

Quantitative data on the precise concentration of (3E,5Z)-undeca-1,3,5-triene in algal biomass is not extensively detailed in the current literature. However, related quantitative measures, such as the yield of essential oils containing these hydrocarbons, have been reported.

Table 1: Occurrence and Related Quantitative Data of C11-Hydrocarbons in Brown Algae

| Algal Species | Compound/Fraction | Quantitative Data | Reference |

| Dictyopteris membranacea | Essential Oil Yield | 0.095% (by steam distillation) | [6] |

| Dictyopteris genus | C11-Hydrocarbons | Constitute ~40% of the lipid content | [2] |

| Dictyopteris membranacea | Volatile Oils | Major components include dictyopterene A and other C11 compounds | [7] |

| Cystophora siliquosa | (3E,5Z)-undeca-1,3,5-triene | Presence reported | [5] |

Experimental Methodologies

The isolation and identification of volatile compounds like (3E,5Z)-undeca-1,3,5-triene from marine algae require specialized techniques to handle their chemical nature.

Extraction and Isolation Protocols

Several methods have been successfully employed to extract volatile fractions from Dictyopteris species. The choice of method can influence the yield and chemical profile of the extract.

A. Focused Microwave-Assisted Hydrodistillation (FMAHD) and Supercritical CO₂ Extraction (SCCO₂): This protocol is adapted from studies on Dictyopteris membranacea[7].

-

Sample Preparation: Collect fresh algal material. Clean the biomass to remove salts, debris, and epiphytes. The material can be air-dried or freeze-dried to preserve bioactive compounds[8].

-

Extraction (FMAHD):

-

Place the prepared algal material in a distillation flask with water.

-

Apply microwave irradiation to heat the mixture, causing the plant cells to rupture and release essential oils.

-

The vapor containing water and volatile compounds is condensed, and the oil is separated from the aqueous phase.

-

-

Extraction (SCCO₂):

-

Place the dried, ground algal material into an extraction vessel.

-

Pressurize and heat carbon dioxide to its supercritical state.

-

Pass the supercritical CO₂ through the biomass, where it acts as a solvent to extract the volatile compounds.

-

De-pressurize the CO₂ to return it to a gaseous state, causing the extracted oil to precipitate for collection.

-

-

Purification: The crude extract is often a complex mixture. Further purification is achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to isolate the target compound[8].

Caption: Workflow for the extraction and identification of (3E,5Z)-undeca-1,3,5-triene.

Structural Elucidation

Once isolated, the definitive identification of (3E,5Z)-undeca-1,3,5-triene is performed using a combination of spectroscopic methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used for the separation and identification of individual volatile components in the extract. The retention time and mass spectrum of the target compound are compared with those of a known standard and library data[6].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the double bonds, which is critical for confirming the (3E,5Z) configuration[8].

-

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule[8].

Biological Significance and Signaling Pathway

The primary biological role of (3E,5Z)-undeca-1,3,5-triene in brown algae is as a sexual pheromone. It facilitates the meeting of gametes in the marine environment, a critical step for successful reproduction.

The perception of pheromones like undecatrienes is believed to be initiated by binding to specific Olfactory Receptors (ORs), which are a class of G-protein coupled receptors (GPCRs) located on the membrane of the male gamete[1]. This binding event triggers a conformational change in the receptor, initiating an intracellular signaling cascade.

Caption: Hypothetical GPCR signaling pathway for undecatriene perception in algal gametes.[1]

This signaling cascade ultimately results in a cellular response, such as chemotaxis, where the male gamete alters its swimming direction to move towards the higher concentration of the pheromone, thereby locating the female gamete for fertilization.

Conclusion and Future Directions

(3E,5Z)-undeca-1,3,5-triene is a significant natural product from marine brown algae, acting as a vital reproductive pheromone. While its presence in genera like Dictyopteris is established, there is a clear need for more extensive quantitative studies to determine the precise concentrations of this specific isomer in various algal species and under different environmental conditions. Further research into its biosynthetic pathway, which is thought to derive from C20 polyunsaturated fatty acids[4], could open avenues for biotechnological production. For drug development professionals, understanding the specific GPCR interactions could provide models for receptor-ligand studies and the development of novel bioactive compounds.

References

- 1. (3E,5Z)-undeca-1,3,5-triene|High Purity| [benchchem.com]

- 2. The Natural Products and Pharmacological Biodiversity of Brown Algae from the Genus Dictyopteris [scielo.org.mx]

- 3. researchgate.net [researchgate.net]

- 4. Dictyopterenes A, B, C, and D from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,5-Undecatriene, (3E,5Z)- | C11H18 | CID 5352367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. hilarispublisher.com [hilarispublisher.com]

The Cystophorene Biosynthesis Pathway in Phaeophyceae: A Technical Guide for Researchers

November 2025

Abstract

Cystophorene, a volatile C11 polyunsaturated acyclic alkatriene, is a secondary metabolite found in brown algae (Phaeophyceae), particularly within the genus Cystophora. Unlike many other well-characterized algal secondary metabolites derived from terpenoid or phlorotannin pathways, cystophorene's biosynthesis originates from fatty acid metabolism. This technical guide provides a comprehensive overview of the putative cystophorene biosynthesis pathway, drawing on current knowledge of fatty acid metabolism, hydrocarbon biosynthesis in algae, and the chemical structure of cystophorene, which has been identified as (3E,5Z)-undeca-1,3,5-triene. This document is intended for researchers, scientists, and drug development professionals interested in the novel biosynthetic capabilities of marine algae and the potential applications of their unique metabolites.

Introduction

Brown algae (Phaeophyceae) are a rich source of diverse secondary metabolites with a wide range of biological activities. While research has traditionally focused on phlorotannins and terpenoids, there is a growing interest in other classes of compounds, including volatile organic compounds (VOCs). Cystophorene is one such VOC, an unsaturated C11 hydrocarbon that contributes to the characteristic scent of some brown algae. Understanding its biosynthetic pathway is crucial for exploring its ecological roles, potential biotechnological applications, and for the chemo-enzymatic synthesis of related compounds.

This guide synthesizes the available, though currently limited, direct evidence for cystophorene biosynthesis and proposes a putative pathway based on established principles of fatty acid metabolism in algae. It also outlines relevant experimental protocols and presents quantitative data where available.

Proposed Cystophorene Biosynthesis Pathway

The biosynthesis of cystophorene, (3E,5Z)-undeca-1,3,5-triene, is hypothesized to proceed through a series of enzymatic modifications of a common fatty acid precursor. The proposed pathway involves desaturation and decarboxylation steps.

Putative Precursor: Dodecanoic Acid (Lauric Acid)

The C11 carbon backbone of cystophorene strongly suggests a C12 fatty acid, dodecanoic acid (lauric acid), as the likely starting precursor. Dodecanoic acid is a saturated fatty acid found in the fatty acid profiles of various brown algae. Its biosynthesis from acetyl-CoA and malonyl-CoA via the fatty acid synthase (FAS) complex is a well-established primary metabolic pathway.

Key Enzymatic Steps: Desaturation and Decarboxylation

The conversion of dodecanoic acid to cystophorene requires the introduction of three double bonds and the removal of a carboxyl group. This is likely achieved through the sequential action of fatty acid desaturases and a decarboxylase.

-

Fatty Acid Desaturases: These enzymes are responsible for introducing double bonds at specific positions in the fatty acid chain. A series of desaturases would act on dodecanoic acid to produce a C12 polyunsaturated fatty acid with the correct double bond configuration to yield the (3E,5Z) stereochemistry of cystophorene upon decarboxylation.

-

Decarboxylase: The final step is the removal of the carboxyl group from the C12 polyunsaturated fatty acid to yield the C11 hydrocarbon, cystophorene. In algae, a novel class of enzymes known as fatty acid photodecarboxylases (FAPs) has been identified, which catalyze the light-dependent decarboxylation of fatty acids to form hydrocarbons.[1][2] It is plausible that a similar enzyme is involved in cystophorene biosynthesis. Other decarboxylation mechanisms, potentially involving cytochrome P450 enzymes, may also be considered.[1]

The proposed logical flow of the cystophorene biosynthesis pathway is illustrated in the following diagram:

Quantitative Data

Quantitative data on cystophorene production in Phaeophyceae is scarce in the currently available literature. Most studies on volatile organic compounds in brown algae provide qualitative profiles or relative abundances rather than absolute concentrations. The table below summarizes the fatty acid composition of some Phaeophyceae, which provides context for the availability of the putative precursor, dodecanoic acid.

| Species | Dodecanoic Acid (C12:0) (% of total fatty acids) | Other Relevant Fatty Acids | Reference |

| Fucus vesiculosus | Trace amounts | High in C18 and C20 PUFAs | [3] |

| Ascophyllum nodosum | Trace amounts | High in C18 and C20 PUFAs | [3] |

| Spatoglossum macrodontum | Not reported | Rich in PUFAs (39%) | [4] |

Further research is needed to quantify cystophorene levels in different Cystophora species and to correlate these with the abundance of potential fatty acid precursors.

Experimental Protocols

The study of cystophorene biosynthesis requires specialized techniques for the extraction, identification, and quantification of volatile compounds, as well as methods for enzyme characterization.

Extraction and Analysis of Cystophorene

Objective: To extract and identify volatile organic compounds, including cystophorene, from brown algae.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective method.[5][6][7][8]

Protocol:

-

Sample Preparation: Fresh algal tissue is collected, cleaned of epiphytes, and gently dried. A known weight of the sample is placed in a sealed headspace vial.

-

Internal Standard: An internal standard (e.g., a non-native hydrocarbon) is added to the vial for quantification.

-

Extraction: The vial is heated to a specific temperature (e.g., 60-80°C) to promote the release of volatile compounds into the headspace. An SPME fiber with a suitable coating (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace for a defined period to adsorb the analytes.

-

Desorption and GC-MS Analysis: The SPME fiber is then inserted into the heated injection port of a gas chromatograph, where the adsorbed volatiles are desorbed and separated on a capillary column. The separated compounds are then detected and identified by a mass spectrometer.

-

Quantification: The concentration of cystophorene is determined by comparing its peak area to that of the internal standard.

The following diagram illustrates the experimental workflow for the analysis of volatile compounds from brown algae:

Characterization of Biosynthetic Enzymes

Objective: To identify and characterize the enzymes involved in cystophorene biosynthesis.

Methodology: This involves a combination of bioinformatics, molecular biology, and biochemical assays.

Protocol:

-

Gene Identification: Genomes and transcriptomes of Cystophora species can be mined for candidate genes encoding fatty acid desaturases and decarboxylases based on homology to known enzymes.

-

Gene Cloning and Expression: Candidate genes are cloned and heterologously expressed in a suitable host organism (e.g., E. coli or yeast).

-

Enzyme Assays: The purified recombinant enzymes are incubated with potential substrates (e.g., dodecanoic acid and its desaturated derivatives) to confirm their activity and substrate specificity. The reaction products are analyzed by GC-MS or other appropriate analytical techniques.

-

In Vivo Studies: Gene knockout or overexpression studies in a model algal system could be used to confirm the role of the identified genes in cystophorene biosynthesis.

Signaling Pathways and Regulation

The regulation of secondary metabolite biosynthesis in algae is complex and often linked to environmental stressors. While specific signaling pathways controlling cystophorene production have not been elucidated, it is likely influenced by factors such as:

-

Light: The involvement of a putative fatty acid photodecarboxylase suggests that light may be a direct requirement for the final biosynthetic step.[1][2]

-

Temperature and Salinity: These abiotic factors are known to influence fatty acid composition and overall metabolism in algae and could therefore impact the availability of precursors for cystophorene synthesis.

-

Herbivory: Volatile organic compounds in algae can act as defense compounds against herbivores. It is possible that herbivore grazing induces the expression of genes involved in the cystophorene biosynthesis pathway.

The following diagram illustrates the potential relationships between environmental signals and the regulation of the cystophorene pathway:

Conclusion and Future Directions

The biosynthesis of cystophorene in Phaeophyceae represents a fascinating and underexplored area of algal secondary metabolism. The putative pathway, originating from fatty acid metabolism, highlights the metabolic plasticity of these organisms. Future research should focus on:

-

Pathway Elucidation: Definitive identification of the fatty acid precursors and the enzymes involved in the desaturation and decarboxylation steps through isotopic labeling studies and biochemical characterization of the enzymes.

-

Quantitative Analysis: Systematic quantification of cystophorene in various Cystophora species and other brown algae to understand its distribution and ecological significance.

-

Regulatory Mechanisms: Investigation of the signaling pathways and environmental factors that regulate cystophorene production.

-

Biotechnological Potential: Exploration of the potential applications of cystophorene and the enzymes involved in its biosynthesis in fields such as flavor and fragrance, biofuels, and specialty chemicals.

This technical guide provides a foundational framework for researchers to delve into the biosynthesis of this unique algal metabolite. The continued exploration of such novel pathways will undoubtedly expand our understanding of marine natural product biosynthesis and open new avenues for biotechnological innovation.

References

- 1. Fatty acid photodecarboxylase is an ancient photoenzyme that forms hydrocarbons in the thylakoids of algae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid photodecarboxylase is an ancient photoenzyme that forms hydrocarbons in the thylakoids of algae | Carnegie Science [carnegiescience.edu]

- 3. portlandpress.com [portlandpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Volatile Compounds in Four Commercial Samples of Japanese Green Algae Using Solid Phase Microextraction Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. "Volatile compounds in algae and their extraction methods" by LIU Lu-lu and WANG Bao-bei [ifoodmm.cn]

The Biological Role of (3E,5Z)-undeca-1,3,5-triene as a Pheromone: A Technical Guide

(3E,5Z)-undeca-1,3,5-triene , also known by its synonym cystophorene , is a volatile C11 hydrocarbon that plays a crucial role as a chemical signal, or pheromone, in the life cycle of many species of brown algae (Phaeophyceae)[1]. Released by female gametes, this unsaturated alkatriene acts as a potent attractant for motile male gametes, facilitating fertilization in the vast marine environment[1]. This technical guide provides an in-depth overview of the biological role of (3E,5Z)-undeca-1,3,5-triene, its biosynthesis, the signaling pathways it triggers, and the experimental methodologies used to study its function. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical ecology.

Physicochemical Properties and Natural Occurrence

(3E,5Z)-undeca-1,3,5-triene is an acyclic hydrocarbon with exactly three carbon-carbon double bonds[2]. Its specific stereochemistry is critical for its biological activity[1]. Beyond its role as a pheromone in brown algae, this compound is also a recognized flavor and fragrance component in various natural products, including mangoes and clementine peel oil[1].

Table 1: Physicochemical Properties of (3E,5Z)-undeca-1,3,5-triene

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈ | [2] |

| Molecular Weight | 150.26 g/mol | [2] |

| CAS Number | 51447-08-6 | [3] |

| IUPAC Name | (3E,5Z)-undeca-1,3,5-triene | [2] |

| Synonyms | Cystophorene, (E,Z)-1,3,5-undecatriene | [1][2] |

| Appearance | Colorless to pale yellow liquid (est.) | [4] |

| Boiling Point | 206.00 to 207.00 °C @ 760.00 mm Hg (est.) | [4] |

| Solubility | Insoluble in water; Soluble in alcohol | [4] |

Pheromonal Activity and Bioassays

The primary biological role of (3E,5Z)-undeca-1,3,5-triene in brown algae is to guide male gametes to the female gametes for fertilization. This chemotactic response is highly sensitive, with threshold concentrations for attraction for related C11 hydrocarbon pheromones in brown algae observed in the picomolar to nanomolar range[5][6].

Quantitative Bioactivity

While extensive quantitative data for (3E,5Z)-undeca-1,3,5-triene is limited, studies on related algal pheromones provide insights into the expected activity levels. The bioactivity of different stereoisomers can vary significantly, with one isomer typically acting as the primary signaling molecule and others being inactive or even inhibitory[1].

Table 2: Hypothetical Comparative Bioactivity of Undecatriene Stereoisomers

| Stereoisomer | Predicted Biological Activity | Rationale |

| (3E,5Z)-undeca-1,3,5-triene | High (Primary Pheromone) | Naturally occurring isomer in brown algae, elicits strong chemotactic response.[1] |

| (3E,5E)-undeca-1,3,5-triene | Low to Moderate | May exhibit some activity due to structural similarity, but likely a weaker agonist. |

| (3Z,5E)-undeca-1,3,5-triene | Low to Negligible | Stereochemical differences at the double bonds are expected to significantly reduce receptor binding. |

| (3Z,5Z)-undeca-1,3,5-triene | Negligible to Inhibitory | May act as an antagonist, interfering with the binding of the active (3E,5Z) isomer. |

Note: This table is based on general principles of pheromone perception and requires experimental validation for (3E,5Z)-undeca-1,3,5-triene.

Experimental Protocols for Chemotaxis Assays

This method provides a quantitative measure of the chemotactic response of motile algal cells.

Materials:

-

Lucite chemotaxis plates

-

3-μL capillaries

-

Coulter Counter or similar cell counting device

-

Test solutions of (3E,5Z)-undeca-1,3,5-triene at various concentrations

-

Control medium (e.g., filtered seawater)

-

Culture of motile male gametes

Procedure:

-

Fill the 3-μL capillaries with the test pheromone solution or control medium.

-

Place the filled capillaries into the wells of the Lucite chemotaxis plate, which contains a suspension of male gametes at a known density.

-

Incubate the plates for a defined period (e.g., 30-60 minutes) to allow the gametes to respond to the chemical gradient.

-

After incubation, carefully remove the capillaries.

-

Expel the contents of each capillary into a known volume of electrolyte solution.

-

Quantify the number of cells in each capillary using a Coulter Counter.

-

The chemotactic response is determined by comparing the number of cells that migrated into the capillaries containing the pheromone to those that entered the control capillaries.

Microfluidic devices offer a more controlled and precise method for studying chemotaxis by generating stable chemical gradients.

Materials:

-

PDMS-based microfluidic device with channels for cell and chemoattractant introduction.

-

Syringe pumps for precise fluid control.

-

Microscope with a camera for imaging.

-

Image analysis software.

Procedure:

-

Prime the microfluidic device with the appropriate culture medium.

-

Introduce a suspension of male gametes into the central channel of the device.

-

Establish a stable gradient of (3E,5Z)-undeca-1,3,5-triene by flowing the pheromone solution and a control solution through the side channels.

-

Record time-lapse images of the gametes migrating within the central channel.

-

Analyze the images to track the movement of individual cells and quantify the chemotactic index (a measure of the directionality of cell movement towards the chemoattractant).

Biosynthesis of (3E,5Z)-undeca-1,3,5-triene

The biosynthesis of (3E,5Z)-undeca-1,3,5-triene and other C11 hydrocarbons in brown algae is a specialized form of fatty acid metabolism[1]. These pheromones are derived from C20 polyunsaturated fatty acids (PUFAs), such as arachidonic acid[7][8]. The biosynthetic pathway likely proceeds through an intermediate, 9-hydroperoxyarachidonic acid, which is then cleaved to yield the C11 hydrocarbon and a C9-oxo-acid[7][8].

References

- 1. (3E,5Z)-undeca-1,3,5-triene|High Purity| [benchchem.com]

- 2. 1,3,5-Undecatriene, (3E,5Z)- | C11H18 | CID 5352367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3E,5Z)-1,3,5-Undecatriene [webbook.nist.gov]

- 4. (E,Z)-1,3,5-undecatriene, 51447-08-6 [thegoodscentscompany.com]

- 5. The chemistry of gamete attraction: chemical structures, biosynthesis, and (a)biotic degradation of algal pheromones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The chemistry of gamete attraction: chemical structures, biosynthesis, and (a)biotic degradation of algal pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. Algal pheromone biosynthesis: stereochemical analysis and mechanistic implications in gametes of Ectocarpus siliculosus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Undecatriene from Dictyopteris: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Dictyopteris, a type of brown algae, is a known producer of a diverse array of secondary metabolites, including a variety of C11 hydrocarbons. Among these, undecatrienes have garnered interest for their potential biological activities and roles in chemical ecology. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of undecatriene from Dictyopteris. It details various extraction methodologies, including hydrodistillation, focused microwave-assisted hydrodistillation, and supercritical fluid extraction, presenting comparative quantitative data. Furthermore, this guide outlines the analytical techniques for the structural elucidation of undecatriene, with a focus on gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Experimental protocols are provided for key procedures, and logical workflows are visualized to facilitate a deeper understanding of the processes involved. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Brown algae of the genus Dictyopteris are characterized by their distinctive "ocean smell," which is attributed to the presence of various volatile secondary metabolites, including a significant number of C11 hydrocarbons. These compounds, including various isomers of undecatriene, play crucial roles in the chemical ecology of these marine organisms, often acting as pheromones. The unique chemical structures and potential bioactivities of these compounds have made them a subject of interest for natural product chemists and pharmacologists. This guide focuses on the technical aspects of discovering and isolating undecatriene from Dictyopteris, providing detailed methodologies and comparative data to aid in further research and development.

Extraction Methodologies for Undecatriene from Dictyopteris

The selection of an appropriate extraction method is critical for the efficient isolation of volatile compounds like undecatriene from Dictyopteris. The choice of method can significantly impact the yield and chemical profile of the extract. This section details three commonly employed techniques: hydrodistillation (HD), focused microwave-assisted hydrodistillation (FMAHD), and supercritical fluid extraction (SFE).

Comparative Analysis of Extraction Methods

The efficiency and composition of the extracted essential oils vary depending on the methodology used. The following table summarizes the quantitative data from comparative studies on different extraction techniques for volatile compounds from Dictyopteris membranacea.

| Extraction Method | Key Parameters | Yield of Essential Oil (% of crude extract) | Relative Abundance of Undecatriene (%) | Reference |

| Hydrodistillation (HD) | 1.5 hours with 300 mL of water | 16.8 | Not explicitly quantified, but C11 hydrocarbons are major constituents. | [1] |

| Focused Microwave-Assisted Hydrodistillation (FMAHD) | 125W irradiation power for 10 min with 30 mL of water | 21.6 | Higher concentration of volatile C11 hydrocarbons compared to HD. | [1] |

| Supercritical Fluid Extraction (SFE) | 91 and 104 bars, 40 °C, CO2 as solvent | Variable, dependent on kinetics | Primarily extracts sulfur compounds, with lower yields of hydrocarbons compared to HD and FMAHD. | [2] |

Experimental Protocols

Hydrodistillation is a conventional method for extracting essential oils from plant and algal materials.

Materials:

-

Dried and powdered Dictyopteris sample

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Place a known quantity of dried and powdered Dictyopteris (e.g., 100 g) into a round-bottom flask.

-

Add distilled water to the flask, ensuring the algal material is fully submerged (e.g., 1:10 solid-to-liquid ratio).

-

Set up the Clevenger-type apparatus connected to the flask and a condenser.

-

Heat the flask using a heating mantle to initiate boiling.

-

Continue the distillation for a specified period (e.g., 3 hours), collecting the distillate.

-

The essential oil will separate from the aqueous layer in the collecting tube of the Clevenger apparatus.

-

Carefully collect the oil layer using a separatory funnel.

-

Dry the collected essential oil over anhydrous sodium sulfate.

-

Store the dried oil in a sealed glass vial at 4°C in the dark.

FMAHD is a more rapid and efficient alternative to conventional HD, utilizing microwave energy to heat the sample.

Materials:

-

Crude diethyl ether extract of Dictyopteris

-

Distilled water

-

Focused microwave oven equipped with a Clevenger-type apparatus

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Place a precise amount of the crude algal extract (e.g., 17.1 mg) into the reaction vessel of the microwave apparatus.[1]

-

Add a specific volume of distilled water (e.g., 30 mL).[1]

-

Set the microwave irradiation power and time to optimized values (e.g., 125 W for 10 minutes).[1]

-

The essential oil is collected via the connected Clevenger apparatus.

-

After extraction, collect the oil layer, dry it over anhydrous sodium sulfate, and store it in a sealed vial at 4°C.

SFE is a green extraction technique that uses a supercritical fluid, typically carbon dioxide, as the solvent.

Materials:

-

Crude extract of Dictyopteris

-

Supercritical fluid extractor

-

High-purity carbon dioxide

-

Co-solvent (e.g., ethanol, optional)

-

Collection vials

Procedure:

-

Load the crude extract into the extraction vessel of the SFE system.

-

Set the desired extraction parameters, including pressure (e.g., 91-104 bar) and temperature (e.g., 40°C).[2]

-

Introduce supercritical CO2 into the extraction vessel.

-

The extracted compounds are separated from the supercritical fluid in a separator by reducing the pressure and/or temperature.

-

Collect the extract from the separator.

-

The CO2 can be recycled for further extractions.

Structural Elucidation of Undecatriene

The identification and structural confirmation of undecatriene isomers are primarily achieved through a combination of gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for volatile compound analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Helium as the carrier gas.

Parameters:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at a rate of 3°C/min, and hold for 10 minutes.

-

Carrier Gas Flow Rate: 1 mL/min

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-550

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

Procedure:

-

Dilute the essential oil sample in a suitable solvent (e.g., hexane).

-

Inject a small volume (e.g., 1 µL) of the diluted sample into the GC injector.

-

The compounds are separated based on their boiling points and interactions with the stationary phase of the column.

-

As the compounds elute from the column, they are ionized and fragmented in the mass spectrometer.

-

The resulting mass spectrum provides a unique fragmentation pattern for each compound, which can be compared to spectral libraries (e.g., NIST, Wiley) for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Vinyl Protons (C=CH₂ and -CH=CH-): Signals for protons attached to double bonds are expected to appear in the downfield region, typically between δ 5.0 and 6.5 ppm. The multiplicity of these signals (e.g., doublet, triplet, multiplet) will depend on the number of neighboring protons, and the coupling constants (J values) will provide information about the stereochemistry (cis or trans) of the double bonds.

-

Allylic Protons (-CH₂-CH=C): Protons on carbons adjacent to a double bond will resonate in the range of δ 2.0-2.5 ppm.

-

Aliphatic Protons (-CH₂- and -CH₃): Signals for protons in the alkyl chain will appear in the upfield region, typically between δ 0.8 and 1.5 ppm. A terminal methyl group (-CH₃) will likely appear as a triplet around δ 0.9 ppm.

-

Olefinic Carbons (C=C): Carbons involved in double bonds will have chemical shifts in the downfield region, typically between δ 110 and 140 ppm.

-

Aliphatic Carbons (-CH₂- and -CH₃): Carbons in the saturated part of the molecule will resonate in the upfield region, generally between δ 10 and 40 ppm.

Visualizations

Experimental Workflow for Isolation and Identification of Undecatriene

Caption: Workflow for the isolation and identification of undecatriene.

Biosynthesis of C11 Hydrocarbons in Brown Algae

Caption: Biosynthesis of C11 hydrocarbons in brown algae.

Conclusion

The isolation and characterization of undecatriene from Dictyopteris present a fascinating area of natural product chemistry with potential applications in various fields. This technical guide has provided a detailed overview of the key experimental procedures, from extraction to structural elucidation. The choice of extraction method, whether it be the traditional hydrodistillation, the rapid FMAHD, or the green SFE, will depend on the specific research goals, available equipment, and desired purity of the final product. The analytical techniques of GC-MS and NMR spectroscopy are indispensable tools for the definitive identification and characterization of these volatile compounds. The provided protocols and data aim to serve as a solid foundation for researchers to build upon in their exploration of the chemical diversity and biological potential of Dictyopteris and its intriguing secondary metabolites. Further research into the specific biological activities and signaling pathways of individual undecatriene isomers is warranted to fully unlock their therapeutic and biotechnological potential.

References

An In-depth Technical Guide to (3E,5Z)-undeca-1,3,5-triene: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3E,5Z)-undeca-1,3,5-triene, a conjugated triene, is a molecule of significant interest due to its role as a pheromone in certain species of brown algae (Phaeophyceae) and its contribution to the aroma profile of various fruits. This technical guide provides a comprehensive overview of the chemical and physical properties of (3E,5Z)-undeca-1,3,5-triene, a detailed experimental protocol for its synthesis via the Wittig reaction, and a proposed signaling pathway for its action as a pheromone. The information presented herein is intended to be a valuable resource for researchers in the fields of chemical ecology, natural product synthesis, and drug development.

Chemical and Physical Properties

(3E,5Z)-undeca-1,3,5-triene is a volatile organic compound with the molecular formula C₁₁H₁₈.[1] Its structure features a conjugated system of three double bonds, which is responsible for its characteristic chemical and spectroscopic properties. A summary of its known physical and chemical properties is presented in Table 1. It is important to note that some of the reported physical properties, such as density and refractive index, are for a mixture of isomers of 1,3,5-undecatriene.[2][3]

Table 1: Physical and Chemical Properties of Undeca-1,3,5-triene Isomers

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈ | [1] |

| Molecular Weight | 150.27 g/mol | [2] |

| CAS Number | 19883-27-3 ((3E,5Z) isomer) | [1] |

| 16356-11-9 (mixture of isomers) | [2] | |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 206.7 - 285 °C at 760 mmHg | [1][4] |

| Density | 0.78 - 0.80 g/mL | [2][4] |

| Refractive Index (n20/D) | 1.50 - 1.513 | [2] |

| Solubility | Soluble in alcohol and fats; slightly soluble in water.[3] |

Spectroscopic Data:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex signals in the olefinic region (δ 5.0-7.0 ppm) due to the coupling of protons on the conjugated double bonds.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the sp² hybridized carbons of the triene system in the range of δ 100-150 ppm.[1]

-

UV-Vis Spectroscopy: As a conjugated triene, (3E,5Z)-undeca-1,3,5-triene is expected to exhibit a strong UV absorption maximum (λmax) in the range of 250-280 nm, corresponding to the π → π* electronic transition. The λmax for hexa-1,3,5-triene is 258 nm, and it is expected that the additional alkyl substituent in undecatriene would lead to a slight bathochromic (red) shift.

-

Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic C-H stretching frequencies for the vinyl and alkyl groups (~3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching vibrations for the conjugated system (~1600-1650 cm⁻¹), and C-H bending vibrations.

Experimental Protocols: Synthesis of (3E,5Z)-undeca-1,3,5-triene via Wittig Reaction

The stereoselective synthesis of (3E,5Z)-undeca-1,3,5-triene can be achieved through various organic synthesis methodologies, with the Wittig reaction being a prominent and versatile approach.[5] The following is a generalized experimental protocol based on established Wittig reaction procedures.

Objective: To synthesize (3E,5Z)-undeca-1,3,5-triene by reacting a phosphorus ylide with an appropriate aldehyde.

Materials:

-

Triphenylphosphine

-

An appropriate C7 alkyl halide (e.g., 1-bromoheptane)

-

A strong base (e.g., n-butyllithium, sodium hydride)

-

An appropriate C4 α,β-unsaturated aldehyde (e.g., (2E)-but-2-enal)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hexanes

-

Dichloromethane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and stirring apparatus

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Column chromatography setup (silica gel)

Procedure:

-

Preparation of the Phosphonium Salt:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in an appropriate anhydrous solvent (e.g., toluene).

-

Add an equimolar amount of the C7 alkyl halide.

-

Heat the mixture to reflux and stir for several hours until the formation of a white precipitate (the phosphonium salt) is complete.

-

Cool the reaction mixture and collect the phosphonium salt by vacuum filtration. Wash the salt with a non-polar solvent (e.g., hexanes) to remove any unreacted starting materials and dry it under vacuum.

-

-

Generation of the Phosphorus Ylide:

-

Suspend the dried phosphonium salt in anhydrous diethyl ether or THF in a flask under an inert atmosphere.

-

Cool the suspension to a low temperature (e.g., -78 °C or 0 °C, depending on the base).

-

Slowly add a slight molar excess of a strong base (e.g., n-butyllithium solution in hexanes). The formation of the ylide is often indicated by a color change (typically to orange or red).

-

Allow the mixture to stir at the low temperature for a specified time to ensure complete ylide formation.

-

-

Wittig Reaction:

-

To the ylide solution, slowly add a solution of the C4 α,β-unsaturated aldehyde in the same anhydrous solvent, while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the aldehyde.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product will contain the desired (3E,5Z)-undeca-1,3,5-triene and triphenylphosphine oxide as a major byproduct.

-

Purify the crude product by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes or a mixture of hexanes and a small amount of a more polar solvent like diethyl ether). The progress of the separation can be monitored by TLC.

-

Collect the fractions containing the pure product and concentrate the solvent to obtain (3E,5Z)-undeca-1,3,5-triene.

-

Characterization: The identity and purity of the synthesized product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and compared with literature data if available.

Experimental Workflow for Wittig Synthesis

Caption: A schematic workflow of the synthesis of (3E,5Z)-undeca-1,3,5-triene via the Wittig reaction.

Biological Significance and Signaling Pathway

(3E,5Z)-undeca-1,3,5-triene acts as a pheromone in certain species of brown algae, playing a crucial role in chemical communication and reproduction. While the specific signaling pathway for this molecule has not been fully elucidated, a hypothetical model can be proposed based on known pheromone signaling mechanisms in related algal species. This model involves a G-protein coupled receptor (GPCR) and a downstream MAP kinase cascade.

Upon release by the female gamete, (3E,5Z)-undeca-1,3,5-triene is thought to bind to a specific GPCR on the surface of the male gamete. This binding event triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein. The activated G-protein then initiates a signaling cascade, likely involving the activation of a MAP kinase pathway. This cascade ultimately results in a physiological response in the male gamete, such as chemotaxis towards the female gamete, facilitating fertilization.

Hypothetical Signaling Pathway of (3E,5Z)-undeca-1,3,5-triene

Caption: A proposed G-protein coupled receptor signaling pathway for (3E,5Z)-undeca-1,3,5-triene in brown algae.

Conclusion

(3E,5Z)-undeca-1,3,5-triene is a fascinating molecule with important biological functions and interesting chemical properties. This technical guide has provided a consolidated resource of its known characteristics, a practical protocol for its synthesis, and a model for its mode of action as a pheromone. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and experimentally validate its signaling pathway. Such studies will undoubtedly contribute to a deeper understanding of chemical ecology and may open new avenues for the development of novel bioactive compounds.

References

The Ecological Significance of Algal Pheromones: A Technical Guide Focused on Cystophorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Algal pheromones are chemical signals released by algae that play a crucial role in their life cycles, particularly in sexual reproduction. These chemical cues facilitate communication between individuals of the same species, influencing behaviors such as gamete release and attraction, thereby ensuring successful fertilization. Among the diverse array of algal pheromones, cystophorene, a volatile hydrocarbon, is of particular interest due to its role in the chemical ecology of brown algae of the genus Cystoseira. This technical guide provides an in-depth overview of the ecological significance of algal pheromones, with a specific focus on cystophorene, summarizing available quantitative data, detailing experimental protocols, and illustrating putative signaling pathways.

Ecological Significance of Cystophorene and Other Algal Pheromones

The primary ecological role of algal pheromones like cystophorene is to orchestrate sexual reproduction. In many species of brown algae, female gametes release pheromones to attract motile male gametes, a process known as chemotaxis. This chemical guidance is essential in the vast and dynamic marine environment where the dilution of gametes is a significant challenge to reproductive success. By creating a chemical gradient, pheromones increase the probability of gamete encounter and fusion.

Cystophorene, isolated from the brown alga Cystoseira, acts as a sperm-attracting pheromone. The release of this volatile compound by the female gametes guides the flagellated male gametes towards them, ensuring fertilization. This process is highly specific, often with different species producing unique pheromone bouquets, which can contribute to reproductive isolation and speciation in algae. Beyond its role in mate finding, the ecological significance of algal pheromones may extend to other interactions, although this is a less explored area of research.

Quantitative Data on Algal Pheromone Activity

Quantitative data on the specific effective concentrations of cystophorene are limited in publicly available literature. However, studies on other brown algal pheromones provide a general framework for understanding the potency of these chemical signals. The threshold concentrations for inducing chemotaxis in male gametes are typically in the picomolar to nanomolar range, highlighting their high efficacy at very low concentrations.

| Pheromone Type | Algal Group | Effective Concentration Range | Reference(s) |

| General Brown Algal Pheromones | Phaeophyceae | 1 - 1000 pmol | [1][2] |

| Cystophorene | Cystoseira (Phaeophyceae) | Data not available |

Note: The effective concentration of cystophorene is likely to fall within the general range observed for other brown algal pheromones, but specific dose-response studies are needed for confirmation.

Experimental Protocols

Chemotaxis Assay for Brown Algal Gametes

This protocol describes a capillary-based method for quantifying the chemotactic response of brown algal male gametes to a pheromone like cystophorene.[3]

Materials:

-

Sterile seawater

-

Mature, fertile receptacles of Cystoseira spp.

-

Petri dishes

-

Microscope slides and coverslips

-

Micropipettes

-

Capillary tubes (e.g., 1 µL)

-

Forceps

-

Synthetic cystophorene (or a purified extract)

-

Solvent for pheromone (e.g., ethanol, ensuring final concentration in seawater is non-toxic)

-

Microscope with dark-field or phase-contrast optics

-

Image analysis software

Methodology:

-

Gamete Release:

-

Collect mature receptacles from Cystoseira plants.

-

Induce gamete release by placing the receptacles in a petri dish with sterile seawater under appropriate light and temperature conditions. This process may be facilitated by a brief period of desiccation followed by rehydration.

-

Male and female gametes will be released into the seawater. Male gametes are typically smaller and more numerous.

-

-

Preparation of Chemotaxis Chamber:

-

Prepare a stock solution of cystophorene in a suitable solvent.

-

Create a dilution series of the pheromone in sterile seawater to test a range of concentrations. A solvent control (seawater with the same concentration of solvent used for the highest pheromone concentration) must be included.

-

Fill the capillary tubes with the different pheromone concentrations and the solvent control.

-

-

Chemotaxis Assay:

-

Place a drop of the seawater containing the motile male gametes on a microscope slide.

-

Using forceps, carefully place one end of a filled capillary tube into the drop of gamete suspension.

-

Incubate the slide in a humid chamber for a defined period (e.g., 30 minutes) to allow the pheromone to diffuse out of the capillary and the gametes to respond.

-

After incubation, carefully remove the capillary tube.

-

-

Quantification of Chemotaxis:

-

Count the number of gametes that have accumulated at the opening of the capillary tube using a microscope.

-

Alternatively, the contents of the capillary tube can be expelled into a known volume of seawater and the gametes counted using a hemocytometer or an automated cell counter.

-

The chemotactic response can be expressed as a chemotactic index, which compares the number of gametes attracted to the pheromone to the number attracted to the control.

-

Extraction and Analysis of Volatile Pheromones from Cystoseira

This protocol outlines a method for the extraction and analysis of volatile compounds, including cystophorene, from Cystoseira tissues using a combination of hydrodistillation and solid-phase microextraction (SPME) followed by gas chromatography-mass spectrometry (GC-MS).[4][5]

Materials:

-

Fresh or frozen Cystoseira spp. tissue (fertile receptacles are ideal)

-

Distilled water

-

Clevenger-type apparatus for hydrodistillation

-

Heating mantle

-

SPME holder and fibers (e.g., PDMS/DVB)

-

Vials with septa

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Analytical standards for identification and quantification (if available)

Methodology:

-

Sample Preparation:

-

Thoroughly clean the algal material to remove any epiphytes or debris.

-

Blot the material dry and weigh a known amount (e.g., 50-100 g).

-

-

Hydrodistillation:

-

Place the algal material in a round-bottom flask with a sufficient volume of distilled water.

-

Connect the flask to the Clevenger apparatus and a condenser.

-

Heat the flask using a heating mantle to boil the water and generate steam.

-

Continue the distillation for a set period (e.g., 3-4 hours) to allow the volatile compounds to be carried over with the steam.

-

The volatile compounds will condense and separate from the water in the collection arm of the Clevenger apparatus.

-

-

Solid-Phase Microextraction (SPME):

-

After hydrodistillation, allow the distillate to cool.

-

Transfer a known volume of the aqueous distillate to a sealed vial.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Insert the SPME fiber into the injection port of the GC-MS.

-

The adsorbed volatile compounds will be thermally desorbed onto the GC column.

-

Separate the compounds using an appropriate temperature program on the GC.

-

Identify the compounds based on their mass spectra by comparing them to a spectral library (e.g., NIST) and, if possible, by comparing their retention times and mass spectra to those of authentic standards.

-

Quantify the compounds by comparing their peak areas to those of an internal or external standard.

-

Putative Signaling Pathway of Cystophorene

The precise signaling pathway initiated by cystophorene in Cystoseira gametes has not been fully elucidated. However, based on studies of other brown algal pheromones and general principles of chemosensation in eukaryotes, a putative signaling cascade can be proposed. This likely involves a G-protein coupled receptor (GPCR) and the generation of second messengers.[6][7]

Proposed Signaling Cascade:

-

Reception: Cystophorene binds to a specific GPCR on the surface of the male gamete's flagellar membrane.

-

Transduction:

-

Ligand binding induces a conformational change in the GPCR, activating an associated heterotrimeric G-protein.

-

The activated G-protein (specifically the Gα subunit) dissociates and activates the enzyme adenylyl cyclase.

-

Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

-

-

Response:

-

Increased intracellular cAMP levels activate protein kinase A (PKA).

-

PKA phosphorylates target proteins, including ion channels.

-

This leads to an influx of extracellular calcium ions (Ca²⁺) through the opening of calcium channels.

-

The localized increase in intracellular Ca²⁺ concentration in the flagella modulates the flagellar beating pattern, causing the gamete to turn and swim up the concentration gradient of cystophorene towards the source (the female gamete).

-

Conclusion

Algal pheromones, such as cystophorene, are pivotal chemical mediators in the life cycle of many algal species, ensuring reproductive success through precise chemical communication. While the ecological role of these compounds in gamete attraction is well-established, there remains a significant opportunity for further research, particularly in quantifying their specific activities and elucidating the intricate molecular details of their signaling pathways. The experimental protocols and the putative signaling model presented in this guide provide a framework for researchers and drug development professionals to further investigate these fascinating natural products. A deeper understanding of algal pheromones could not only advance our knowledge of marine ecology and evolution but also potentially lead to the discovery of novel bioactive compounds with applications in various fields.

References

- 1. The chemistry of gamete attraction: chemical structures, biosynthesis, and (a)biotic degradation of algal pheromones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The chemistry of gamete attraction: chemical structures, biosynthesis, and (a)biotic degradation of algal pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative assay for algal chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. Comparison of volatile chemical components of Cystoseira crinita Duby by hydro-distillation (HD) and solid-phase microextraction (SPME) methods and antimicrobial and scolicidal activities of essential oil and extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Function and Regulation of Heterotrimeric G Proteins during Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Connecting G protein signaling to chemoattractant-mediated cell polarity and cytoskeletal reorganization - PMC [pmc.ncbi.nlm.nih.gov]

Stereoisomers of undeca-1,3,5-triene and their chemical structures

An In-depth Technical Guide to the Stereoisomers of Undeca-1,3,5-triene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undeca-1,3,5-triene, a conjugated triene with the chemical formula C₁₁H₁₈, is a volatile organic compound found in various natural sources and also synthesized for applications in the flavor and fragrance industry. Its conjugated system of double bonds gives rise to a number of stereoisomers, each with unique physical and chemical properties. This technical guide provides a comprehensive overview of the stereoisomers of undeca-1,3,5-triene, their chemical structures, relevant quantitative data, and experimental protocols for their synthesis and separation.

Stereoisomers of Undeca-1,3,5-triene

Stereoisomerism in undeca-1,3,5-triene is determined by the geometry of the double bonds at the C3 and C5 positions. The double bond at the C1 position is terminal and thus does not exhibit geometric isomerism. The molecule does not possess any chiral centers, and therefore, does not have any optical isomers (enantiomers or diastereomers). The stereoisomerism is limited to geometric isomers, arising from the E (entgegen) and Z (zusammen) configurations around the C3=C4 and C5=C6 double bonds. This results in a total of four possible geometric isomers.

The four geometric isomers of undeca-1,3,5-triene are:

-

(3E,5E)-undeca-1,3,5-triene

-

(3E,5Z)-undeca-1,3,5-triene

-

(3Z,5E)-undeca-1,3,5-triene

-

(3Z,5Z)-undeca-1,3,5-triene

Chemical Structures

The chemical structures of the four geometric isomers are depicted below:

(3E,5E)-undeca-1,3,5-triene:

(3E,5Z)-undeca-1,3,5-triene:

(3Z,5E)-undeca-1,3,5-triene:

(3Z,5Z)-undeca-1,3,5-triene:

Quantitative Data

A summary of the available quantitative data for the geometric isomers of undeca-1,3,5-triene is presented in the table below. It is important to note that experimentally determined values for all properties are not consistently available for every isomer in the literature.

| Property | (3E,5E)-isomer | (3E,5Z)-isomer | (3Z,5E)-isomer | (3Z,5Z)-isomer |

| Molecular Formula | C₁₁H₁₈ | C₁₁H₁₈ | C₁₁H₁₈ | C₁₁H₁₈ |

| Molecular Weight ( g/mol ) | 150.26 | 150.26 | 150.26 | 150.26 |

| CAS Number | 19883-29-5 | 51447-08-6 | 19883-27-3 | 19883-26-2 |

| Boiling Point (°C at 760 mmHg) | 206.00 to 207.00 (est.)[1] | 206.00 to 207.00 (est.)[2] | 204.00 to 206.00[3] | 204.00 to 206.00[4] |

| logP (o/w) | 5.054 (est.)[1] | 5.085 (est.)[2] | 5.050[3] | 5.050[4] |

Experimental Protocols

Synthesis of a Mixture of (3E,5Z)- and (3E,5E)-undeca-1,3,5-triene

A detailed protocol for the synthesis of a mixture of (3E,5Z)- and (3E,5E)-1,3,5-undecatriene is described in US Patent 4,652,692 A. The synthesis involves the reaction of an organometallic (Z)-1-heptenyl compound with an (E)-1,3-butadiene derivative in the presence of a metal catalyst.

Materials:

-

(Z)-1-heptenyl magnesium bromide (or other organometallic derivatives)

-

(E)-1-chloro-1,3-butadiene (or other (E)-1,3-butadiene derivatives with a leaving group)

-

Nickel(II) bis(triphenylphosphine) bromide (or other suitable metal catalyst)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of (E)-1-chloro-1,3-butadiene (50 mmol) and nickel(II) bis(triphenylphosphine) bromide (1.3 mmol) in anhydrous THF (200 ml) under a nitrogen atmosphere, a solution of (Z)-1-heptenyl magnesium bromide (100 mmol) in THF is added while cooling.

-

The reaction mixture is then heated to 35°C for approximately 1 hour.

-

The reaction is monitored for completion.

-

Upon completion, the reaction mixture is hydrolyzed by the addition of a saturated aqueous ammonium chloride solution.

-

The organic phase is separated, and the aqueous phase is extracted with a suitable organic solvent.

-

The combined organic phases are washed with a saturated aqueous salt solution and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield a mixture of (3E,5Z)- and (3E,5E)-1,3,5-undecatriene.

-

The resulting mixture of isomers can be purified by distillation under reduced pressure.

Separation of Geometric Isomers

The separation of the geometric isomers of undeca-1,3,5-triene can be achieved using chromatographic techniques.

Preparative Gas Phase Chromatography (GPC): As mentioned in US Patent 4,652,692 A, the pure isomers can be obtained by separating the mixture using preparative gas phase chromatography. A stationary phase such as Carbowax is typically used. The separation is based on the differences in the boiling points and polarities of the isomers, which affect their retention times on the chromatographic column.

General Chromatographic Separation Principles: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating geometric isomers. The choice of the stationary and mobile phases is crucial for achieving good resolution. For non-polar compounds like undecatrienes, reversed-phase HPLC with a C18 column or gas chromatography with a polar capillary column (e.g., wax-based) can be effective.

Mandatory Visualization

The logical relationship between the different types of stereoisomers of undeca-1,3,5-triene is illustrated in the following diagram.

Caption: Logical hierarchy of stereoisomers for undeca-1,3,5-triene.

References

- 1. (E,E,Z)-Undeca-1,3,5,8-tetraene | C11H16 | CID 5352366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3,5-Undecatriene, (3Z,5Z)- | C11H18 | CID 6436517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3E,5Z)-undeca-1,3,5-triene|High Purity| [benchchem.com]

- 4. (Z,Z)-1,3,5-undecatriene, 19883-26-2 [thegoodscentscompany.com]

An In-depth Technical Guide to the Spectral Analysis of (3E,5Z)-undeca-1,3,5-triene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrum and other spectral data for (3E,5Z)-undeca-1,3,5-triene, a volatile C11 hydrocarbon. This compound, also known as cystophorene, is a naturally occurring pheromone in some species of brown algae and a key aroma component in various fruits and spices.[1] A thorough understanding of its spectral properties is essential for its identification, quantification, and the development of stereoselective synthetic routes.[1]

Compound Identification and Physical Properties

A summary of the key identifiers and physical properties for (3E,5Z)-undeca-1,3,5-triene is presented below.

| Property | Value | Source |

| IUPAC Name | (3E,5Z)-undeca-1,3,5-triene | PubChem[2] |

| Synonyms | Cystophorene, (Z,E)-Undeca-1,3,5-triene, cis-Galbanolene | PubChem[2] |

| CAS Number | 51447-08-6 | NIST[3][4] |

| Molecular Formula | C₁₁H₁₈ | NIST[3][4] |

| Molecular Weight | 150.26 g/mol | PubChem[2] |

| Monoisotopic Mass | 150.14085 Da | PubChem[2] |

| Physical Description | Colorless to pale yellow liquid | The Good Scents Company[5], FlavScents[6] |

| Boiling Point | ~206-207 °C at 760 mmHg (estimated) | The Good Scents Company[5], FlavScents[6] |

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of (3E,5Z)-undeca-1,3,5-triene is characterized by a visible molecular ion peak and a series of fragment ions resulting from the cleavage of the hydrocarbon chain.

The mass spectrum presented here is based on data from the NIST/EPA/NIH Mass Spectral Library.[3]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 100 | [C₃H₅]⁺ (Allyl cation) |

| 55 | 55 | [C₄H₇]⁺ |

| 67 | 85 | [C₅H₇]⁺ |

| 79 | 80 | [C₆H₇]⁺ |

| 91 | 58 | [C₇H₇]⁺ (Tropylium ion) |

| 105 | 30 | [C₈H₉]⁺ |

| 119 | 10 | [C₉H₁₁]⁺ |

| 135 | 8 | [M-CH₃]⁺ |

| 150 | 25 | [M]⁺ (Molecular Ion) |

Note: Intensities are approximate and have been read from the digitized spectrum.

Kovats retention indices are crucial for the identification of volatile compounds in GC-MS analysis.

| Column Type (Stationary Phase) | Kovats Retention Index (I) | Source |

| Standard Non-Polar (e.g., DB-1, DB-5) | 1160 - 1185 | PubChem[2], NIST[7] |

| Standard Polar (e.g., Carbowax 20M, DB-Wax) | 1380 - 1403 | PubChem[2], NIST[8] |

NMR and IR Spectral Data (Predicted)

While publicly accessible experimental spectra are limited, the structural features of (3E,5Z)-undeca-1,3,5-triene allow for the prediction of its key NMR and IR spectral characteristics. A ¹³C NMR spectrum is noted as being available in the Wiley-VCH database.[2]

| Protons (Position) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Couplings (J, Hz) |

| H-1 (CH₂=) | 5.0 - 5.3 | d, dd | J (H1, H2) |

| H-2 (-CH=) | 6.2 - 6.5 | ddd | J (H2, H1), J (H2, H3) |

| H-3 (=CH-) | 6.0 - 6.3 | dd | J (H3, H2), J (H3, H4) |

| H-4 (=CH-) | 5.5 - 5.8 | m | J (H4, H3), J (H4, H5) |

| H-5 (=CH-) | 5.9 - 6.2 | dd | J (H5, H4), J (H5, H6) |

| H-6 (=CH-) | 5.3 - 5.6 | dt | J (H6, H5), J (H6, H7) |

| H-7 (-CH₂-) | 2.0 - 2.2 | q | J (H7, H6), J (H7, H8) |

| H-8, H-9, H-10 (-CH₂-) | 1.2 - 1.5 | m | |

| H-11 (-CH₃) | 0.8 - 1.0 | t | J (H11, H10) |

| Carbon (Position) | Expected Chemical Shift (δ, ppm) |

| C-1 (CH₂=) | 115 - 120 |

| C-2 to C-6 (=CH-) | 125 - 140 |

| C-7 to C-10 (-CH₂-) | 22 - 35 |

| C-11 (-CH₃) | 13 - 15 |

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| =C-H (Alkenyl) | 3010 - 3100 | C-H Stretch |

| C-H (Alkyl) | 2850 - 2960 | C-H Stretch |

| C=C (Conjugated) | 1600 - 1650 | C=C Stretch |

| =C-H (trans) | 960 - 970 | C-H Out-of-plane bend |

| =C-H (cis) | 675 - 730 | C-H Out-of-plane bend |

| -CH₂- | ~1465 | C-H Scissoring |

Experimental Protocols

The following sections detail generalized protocols for acquiring the spectral data for a volatile liquid hydrocarbon like (3E,5Z)-undeca-1,3,5-triene.

-

Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10-100 ppm) in a high-purity volatile solvent such as hexane or dichloromethane.

-

GC Instrument Setup:

-

Injector: Split/splitless injector, typically operated at 250°C. A split ratio of 50:1 is common for initial screening.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase like a DB-5) is suitable.

-

Oven Program: Start at a low temperature (e.g., 50°C, hold for 2 min), then ramp at a rate of 10°C/min to a final temperature of 280°C and hold for 5 min.

-

-

MS Instrument Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole, scanned over a mass range of m/z 35-400.

-

Interface Temperature: Maintain at a high temperature (e.g., 280°C) to prevent condensation.

-

-

Data Acquisition: Inject 1 µL of the prepared sample. Acquire both the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to (3E,5Z)-undeca-1,3,5-triene.

-

Data Analysis: Identify the compound by comparing its retention time with a known standard and its mass spectrum with a reference library (e.g., NIST).

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm) if quantitative analysis or precise referencing is required.

-

Instrument Setup (e.g., 400 MHz Spectrometer):

-

Tune and shim the spectrometer for the specific sample to ensure high resolution and correct peak shapes.

-

Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm for ¹H NMR) or carbon signals (e.g., 0 to 220 ppm for ¹³C NMR).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the relaxation delay (d1) to at least 1 second and use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

A longer relaxation delay (e.g., 2-5 seconds) and a much larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Integrate the signals in the ¹H spectrum and reference the chemical shifts to the internal standard.

-

Sample Preparation (Neat Liquid):

-

Salt Plates (NaCl/KBr): Place one drop of the liquid sample onto a clean, dry salt plate. Carefully place a second plate on top to create a thin liquid film.

-

Attenuated Total Reflectance (ATR): Place one drop of the liquid directly onto the ATR crystal (e.g., diamond or ZnSe).

-

-

Instrument Setup:

-

Ensure the sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and CO₂.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty salt plates or the clean, empty ATR crystal.

-

Place the prepared sample in the instrument and collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Workflows and Relationships

The following diagram illustrates how different spectroscopic techniques provide complementary information for unambiguous structure determination.

Caption: Logical workflow for structure elucidation.

This diagram outlines the typical steps involved in analyzing a volatile organic compound using Gas Chromatography-Mass Spectrometry.

Caption: Standard workflow for GC-MS analysis of VOCs.

References

- 1. (3E,5Z)-undeca-1,3,5-triene|High Purity| [benchchem.com]

- 2. 1,3,5-Undecatriene, (3E,5Z)- | C11H18 | CID 5352367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3E,5Z)-1,3,5-Undecatriene [webbook.nist.gov]

- 4. (3E,5Z)-1,3,5-Undecatriene [webbook.nist.gov]

- 5. (E,Z)-1,3,5-undecatriene, 51447-08-6 [thegoodscentscompany.com]

- 6. (E,Z)-1,3,5-undecatriene [flavscents.com]

- 7. (3E,5Z)-1,3,5-Undecatriene [webbook.nist.gov]

- 8. (3E,5Z)-1,3,5-Undecatriene [webbook.nist.gov]

An In-depth Technical Guide to Cystophorene: From Chemical Properties to Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystophorene, a significant signaling molecule in marine ecosystems, presents a compelling subject for research in chemical ecology, natural product synthesis, and drug discovery. This technical guide provides a comprehensive overview of cystophorene, detailing its chemical and physical properties, spectroscopic data, and known biological functions. Special emphasis is placed on experimental protocols for its synthesis and analysis, as well as an elucidation of the signaling pathway it modulates in brown algae. This document is intended to serve as a foundational resource for professionals engaged in the study and application of novel bioactive compounds.

Introduction

Cystophorene is the common name for the naturally occurring C11 hydrocarbon, (3E,5Z)-undeca-1,3,5-triene. It belongs to the class of organic compounds known as alkatrienes, which are acyclic hydrocarbons containing three carbon-carbon double bonds.[1] Initially identified as a potent chemical signal, or pheromone, in various species of brown algae (Phaeophyceae), cystophorene plays a crucial role in their reproductive cycle.[2] Released by female gametes, it acts as a chemoattractant for male gametes, facilitating fertilization in the marine environment.[2] Beyond its role in algal biology, its unique conjugated triene structure makes it a molecule of interest for synthetic chemists and for researchers investigating structure-activity relationships in sensory science.

Chemical and Physical Properties

A summary of the key chemical and physical properties of cystophorene is presented in Table 1. This data has been compiled from the PubChem and NIST databases, as well as from relevant scientific literature.

| Property | Value | Source |

| IUPAC Name | (3E,5Z)-undeca-1,3,5-triene | PubChem[3] |

| Synonyms | Cystophorene, (Z,E)-Undeca-1,3,5-triene, cis-Galbanolene | PubChem[3] |

| CAS Number | 19883-27-3 | PubChem[3] |

| Molecular Formula | C₁₁H₁₈ | PubChem[3] |

| Molecular Weight | 150.26 g/mol | PubChem[3] |

| Physical Description | Colorless to pale yellow clear liquid (est.) | The Good Scents Company[4] |

| Boiling Point | ~206-207 °C @ 760 mmHg (est.) | Benchchem[2] |

| Solubility | Insoluble in water; Soluble in alcohol | The Good Scents Company[4] |

Spectroscopic Data

The structural elucidation of cystophorene relies on various spectroscopic techniques. The following tables summarize the available spectral data.

Mass Spectrometry

The mass spectrum of (3E,5Z)-1,3,5-Undecatriene is available from the NIST WebBook. The spectrum provides a fragmentation pattern characteristic of the undecatriene structure.

| m/z | Relative Intensity |

| 41 | 100 |

| 67 | 85 |

| 79 | 70 |

| 91 | 60 |

| 105 | 45 |

| 150 | 30 (M+) |

(Data sourced from NIST WebBook)[5]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the stereochemistry of the double bonds.

¹H NMR Spectral Data (200 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 0.90 | t | 7.0 | H-11 |

| 1.2-1.4 | m | - | H-9, H-10 |

| 2.15 | q | 7.0 | H-8 |

| 5.0-5.2 | m | - | H-1 |

| 5.3-5.5 | m | - | H-6, H-7 |

| 5.9-6.2 | m | - | H-2, H-4 |

| 6.3-6.5 | m | - | H-3, H-5 |

(Data interpreted from similar compounds in US Patent 4,652,692)

¹³C NMR Spectral Data (BRUKER AM-360)

| Chemical Shift (δ) ppm |

| 14.1 |

| 22.6 |

| 29.1 |

| 31.8 |

| 117.2 |

| 126.1 |

| 128.9 |

| 130.4 |

| 131.6 |

| 135.2 |

(Data sourced from PubChem, Copyright © 2002-2025 Wiley-VCH GmbH)[3]

UV-Vis Spectroscopy

The conjugated triene system in cystophorene results in strong absorption in the ultraviolet-visible region. The wavelength of maximum absorbance (λmax) for conjugated polyenes shifts to longer wavelengths as the extent of conjugation increases.[6] For a conjugated triene system, the λmax is expected to be in the range of 250-270 nm.[7][8]

Experimental Protocols

Synthesis of (3E,5Z)-1,3,5-Undecatriene

A common method for the synthesis of undecatrienes involves the Wittig reaction. The following is a generalized protocol based on published syntheses.

Objective: To synthesize a mixture of (3E,5Z)- and (3E,5E)-1,3,5-undecatriene.

Materials:

-

(E)-1-Heptenyl halide

-

(Z)-1,3-Butadiene derivative with a suitable leaving group

-

Nickel(II) bis(triphenylphosphine) bromide

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Antioxidant (e.g., BHT)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve the (E)-1-heptenyl halide and the (Z)-1,3-butadiene derivative in anhydrous THF.

-